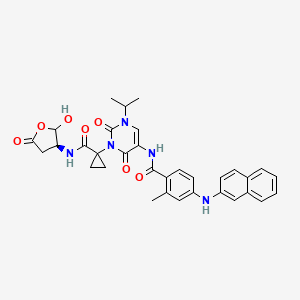
Uracil 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil is a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid RNA. It is a planar, unsaturated compound that has the ability to absorb light. Uracil binds to adenine via two hydrogen bonds in RNA, replacing thymine during DNA transcription. It was first isolated by hydrolysis of yeast nuclein and has been found in various biological sources such as bovine thymus and spleen, herring sperm, and wheat germ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of uracil derivatives. One common method involves the introduction of an arylsulfanyl group into uracil by lithiation or nucleophilic substitution of the halogen in 6-chloropyrimidines. Another method includes the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate. Cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils is also used .
Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using eco-friendly and cost-effective methods. For example, a one-pot method for the synthesis of uracil derivatives from readily available 6-chlorouracil has been developed. This method relies on key steps such as N-benzylation, N-methylation, substitution, and amino acid coupling .
Chemical Reactions Analysis
Types of Reactions: Uracil undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, uracil can react with bromine in different solvents, and the Gibbs energies of activation for these reactions vary with the polarity of the solvent .
Common Reagents and Conditions: Common reagents used in uracil reactions include bromine, Grignard reagents, and arylsulfanyl groups. Reaction conditions often involve solvents such as water, dimethyl sulfoxide, n-octanol, and chloroform .
Major Products: Major products formed from uracil reactions include various substituted uracil derivatives, such as 6-arylmethyl uracils and annelated derivatives of 6-benzyluracil .
Scientific Research Applications
Uracil and its derivatives have numerous applications in scientific research. They are used as fluorescent labeling agents in cellular imaging and as type II photosensitizers for photodynamic therapy. Uracil derivatives also exhibit anti-tumor activity and are used in the treatment of various cancers, including colorectal, gastric, pancreatic, and breast cancers . Additionally, uracil levels can serve as biomarkers for oral cancer diagnosis and prognosis .
Mechanism of Action
Uracil exerts its effects by binding to adenine in RNA, replacing thymine during DNA transcription. In the context of cancer treatment, uracil derivatives such as fluorouracil interfere with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid . This mechanism disrupts the replication of cancer cells, leading to their death.
Comparison with Similar Compounds
Uracil is similar to other pyrimidine derivatives such as thymine and cytosine. uracil is unique in that it replaces thymine in RNA and has the ability to absorb light. Thymine is a methylated form of uracil, while cytosine contains an amine group instead of a keto group . Uracil derivatives, such as 6-substituted uracils, are important structural units used in the production of non-nucleoside inhibitors of HIV reverse transcriptase .
List of Similar Compounds:- Thymine
- Cytosine
- 1-Methyl cytosine
- Cytidine
Properties
Molecular Formula |
C33H33N5O7 |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
N-[3-[1-[[(3S)-2-hydroxy-5-oxooxolan-3-yl]carbamoyl]cyclopropyl]-2,4-dioxo-1-propan-2-ylpyrimidin-5-yl]-2-methyl-4-(naphthalen-2-ylamino)benzamide |
InChI |
InChI=1S/C33H33N5O7/c1-18(2)37-17-26(29(41)38(32(37)44)33(12-13-33)31(43)36-25-16-27(39)45-30(25)42)35-28(40)24-11-10-22(14-19(24)3)34-23-9-8-20-6-4-5-7-21(20)15-23/h4-11,14-15,17-18,25,30,34,42H,12-13,16H2,1-3H3,(H,35,40)(H,36,43)/t25-,30?/m0/s1 |
InChI Key |
BTGMTHBOODBMHN-SUHMBNCMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)N[C@H]6CC(=O)OC6O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)NC6CC(=O)OC6O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


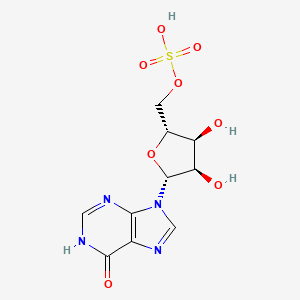
![(1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B10786934.png)
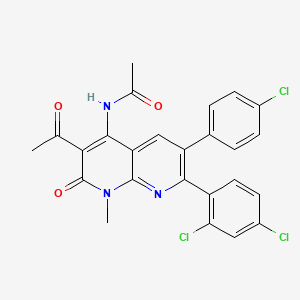
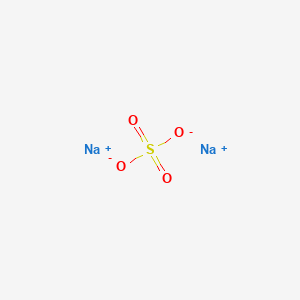
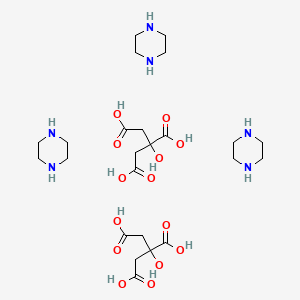
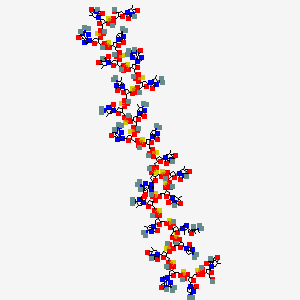
![(1R,2R,5Z,9Z,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786966.png)
![10-benzyl-2-(2-chlorophenyl)-7,8,9,11-tetrahydro-3H-pyrazolo[4,5]pyrido[5,6-a][1,4]diazepine-1,5-dione](/img/structure/B10786974.png)
![(E)-N-(oxan-4-yl)-N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]but-2-ene-1,4-diamine](/img/structure/B10786990.png)

![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)
![(1R,2S,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787021.png)
![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)
![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)
